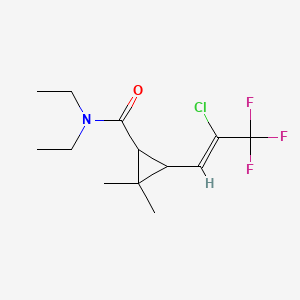
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide is a research chemical with the molecular formula C13H19ClF3NO and a molecular weight of 297.74. This compound is known for its unique structure, which includes a cyclopropane ring substituted with various functional groups, making it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide typically involves the reaction of 2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
Lambda-cyhalothric acid: Another related compound with similar functional groups.
Uniqueness
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H19ClF3NO |
|---|---|
分子量 |
297.74 g/mol |
IUPAC名 |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H19ClF3NO/c1-5-18(6-2)11(19)10-8(12(10,3)4)7-9(14)13(15,16)17/h7-8,10H,5-6H2,1-4H3/b9-7- |
InChIキー |
GKMPZCLMLQVUKF-CLFYSBASSA-N |
異性体SMILES |
CCN(CC)C(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl |
正規SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
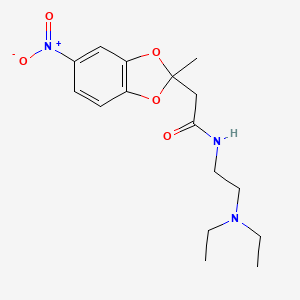


![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
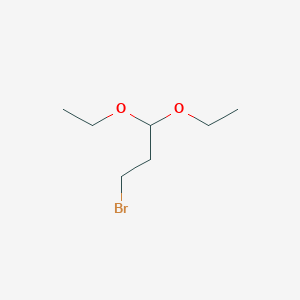
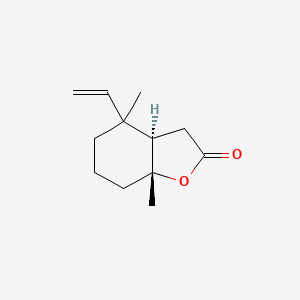
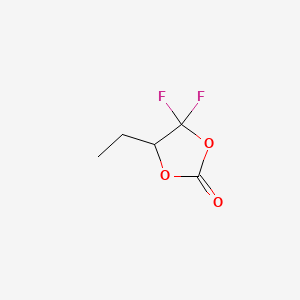
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)

